![molecular formula C13H19F3N4O2 B6425090 tert-butyl N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}carbamate CAS No. 2034460-12-1](/img/structure/B6425090.png)

tert-butyl N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}carbamate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

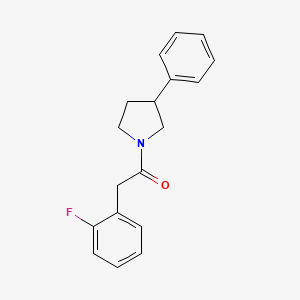

This compound is a chemical substance with the molecular formula C13H19F3N4O2. It is used in the synthesis of various chemical reactions .

Synthesis Analysis

The synthesis of this compound involves several steps. It is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position . In another study, it was found that the compound can be synthesized effectively by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .Molecular Structure Analysis

The molecular structure of this compound is complex and involves several functional groups. The exact mass of the compound is 320.14601035 g/mol and the complexity rating of the compound is 411. An X-ray crystallographic analysis revealed that it forms a 1D column assembly .Chemical Reactions Analysis

This compound is involved in several chemical reactions. For instance, it is used in the synthesis of high value-added chemicals and drug intermediates. It is also used in the synthesis of substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .科学研究应用

Diabetes Treatment

This compound is a key pharmacophore of sitagliptin phosphate , a new drug for the treatment of type II-diabetes mellitus . Sitagliptin is an orally active, potent and selective dipeptidyl peptidase IV (DPP4; DPP-IV) inhibitor .

Anti-platelet Aggregation

Triazolo [4,3- a ]pyrazine derivatives, which this compound is a part of, have shown anti-platelet aggregation properties .

Anti-fungal Properties

These derivatives also exhibit anti-fungal properties, making them useful in the treatment of various fungal infections .

Anti-bacterial Properties

The compound has demonstrated anti-bacterial properties, which could be harnessed for the development of new antibiotics .

Anti-malarial Properties

The compound’s anti-malarial properties could be used in the development of new treatments for malaria .

Anti-tubercular Properties

The compound has shown anti-tubercular properties, which could be used in the development of new treatments for tuberculosis .

Anticonvulsant Properties

The compound has demonstrated anticonvulsant properties, which could be used in the development of new treatments for epilepsy and other seizure disorders .

Inhibition of Reverse Transcriptase Enzyme

A molecule with a -CF 3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency toward reverse transcriptase enzyme inhibition .

作用机制

Target of Action

The primary target of this compound is dipeptidyl peptidase-4 (DPP-4) . DPP-4 is an enzyme that plays a significant role in glucose metabolism. It is involved in the inactivation of incretin hormones, which stimulate a decrease in blood glucose levels .

Mode of Action

As a DPP-4 inhibitor , this compound prevents the enzyme from breaking down incretin hormones, thereby increasing their availability . Increased levels of incretins can inhibit the release of glucagon, which in turn decreases hepatic glucose production. Additionally, they can stimulate insulin secretion in a glucose-dependent manner, leading to lower blood glucose levels .

Biochemical Pathways

The compound’s action on the DPP-4 enzyme affects the glucose-insulin regulation pathway . By inhibiting DPP-4, the compound increases the half-life and availability of incretins, enhancing their ability to regulate insulin and glucagon secretion. This results in improved glycemic control .

Pharmacokinetics

As a dpp-4 inhibitor, it is expected to have good oral bioavailability and a favorable adme profile .

Result of Action

The primary molecular effect of this compound’s action is the increased availability of incretin hormones . This leads to improved regulation of insulin and glucagon secretion, resulting in better glycemic control. On a cellular level, this can lead to decreased hepatic glucose production and increased insulin secretion .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors For instance, factors such as pH and temperature can affect the compound’s stability and its interaction with the DPP-4 enzyme.

属性

IUPAC Name |

tert-butyl N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19F3N4O2/c1-12(2,3)22-11(21)17-6-10-19-18-9-5-4-8(7-20(9)10)13(14,15)16/h8H,4-7H2,1-3H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCXSWAYXECDRLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NN=C2N1CC(CC2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl ((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-1,2-dimethyl-1H-imidazole-4-sulfonamide](/img/structure/B6425027.png)

![N-[(6-ethoxypyridin-3-yl)methyl]-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide](/img/structure/B6425032.png)

![5-{[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]sulfamoyl}-2-methoxybenzamide](/img/structure/B6425036.png)

![2-(2-chlorophenyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B6425040.png)

![1-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(thiophen-2-yl)urea](/img/structure/B6425053.png)

![3-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(2,3-dimethoxyphenyl)urea](/img/structure/B6425064.png)

![N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-2-oxoimidazolidine-1-carboxamide](/img/structure/B6425069.png)

![4-[(5-bromofuran-2-yl)methyl]piperazin-2-one](/img/structure/B6425083.png)

![2-({8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octan-3-yl}sulfonyl)acetic acid](/img/structure/B6425093.png)

![3-(4-methoxyphenoxy)-7-[(2-methylphenyl)methoxy]-4H-chromen-4-one](/img/structure/B6425100.png)

![N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide](/img/structure/B6425110.png)